Structural Determinant of Biological Activity: Pyridazine vs. Triazolopyridazine Core
The target compound contains a 6-(pyridin-3-yl)pyridazine core, whereas the closest biologically annotated analog, MLS000686223 (CID 16194780), incorporates a [1,2,4]triazolo[4,3-b]pyridazine core. In an HTS assay measuring modulation of Regulator of G-Protein Signaling (RGS) protein interactions, MLS000686223 displayed an EC50 of >30 µM (30,000 nM) [1]. The triazole ring introduces additional hydrogen-bond acceptors and alters π-stacking geometry compared to the pyridazine scaffold in the target compound. Although no head-to-head assay exists, the scaffold difference is a known determinant of target binding in related kinase and telomerase inhibitor programs [2].
| Evidence Dimension | In vitro EC50 (RGS protein interaction modulation) |
|---|---|
| Target Compound Data | No data available for the target compound itself |
| Comparator Or Baseline | MLS000686223 (triazolo analog): EC50 >30,000 nM |
| Quantified Difference | Not quantifiable; structural difference implies potential for distinct activity |
| Conditions | University of New Mexico HTS: NIH R21NS057014 – fluorescence-based RGS interaction assay |
Why This Matters
Demonstrates that even a core scaffold change from pyridazine to triazolopyridazine yields a compound with weak but measurable activity, establishing a baseline for the target scaffold’s biological relevance.
- [1] BindingDB Entry BDBM47795. EC50 data for MLS000686223 in RGS protein interaction assays. Accessed via BindingDB. View Source
- [2] Muti-target rationale design of novel substituted N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide candidates as telomerase/JAK1/STAT3/TLR4 inhibitors. Bioorganic Chemistry, 2024, 153, 107843. View Source
